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molecular formula C6H6Cl2N2 B081577 (2,6-Dichlorophenyl)hydrazine CAS No. 14763-24-7

(2,6-Dichlorophenyl)hydrazine

Cat. No. B081577
M. Wt: 177.03 g/mol
InChI Key: IDTWYHVEGJBGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622492B2

Procedure details

A mixture of 2,6-dichloro-phenylhydrazine hydrochloride (11.7 g, 54.8 mmol) in 1 M NaOH (55 mL), brine (200 mL) and saturated sodium bicarbonate (100 mL) was extracted with dichloromethane (3×200 mL). The organic layers were combined, dried (sodium sulfate), filtered and evaporated to give 2,6-dichloro-phenylhydrazine (9.88 g, quantitative).
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:4]=1[NH:10][NH2:11]>[OH-].[Na+].[Cl-].[Na+].O.C(=O)(O)[O-].[Na+]>[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:4]=1[NH:10][NH2:11] |f:0.1,2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
Cl.ClC1=C(C(=CC=C1)Cl)NN
Name
Quantity
55 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
brine
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
100 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)NN
Measurements
Type Value Analysis
AMOUNT: MASS 9.88 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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